2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

DPP-4 inhibitor diabetes medicinal chemistry

Sourcing the 3-amino regioisomer is critical for reproducible DPP-4/NK1 antagonist studies; 4-amino analogs show altered binding. This 3-aminopiperidine scaffold is the validated pharmacophore for inhibitor development. Procure the ≥95% pure building block with orthogonal amine/amide handles for parallel synthesis and SAR library generation.

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
CAS No. 1304894-42-5
Cat. No. B1464319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
CAS1304894-42-5
Molecular FormulaC13H27N3O
Molecular Weight241.37 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)CN1CCCC(C1)N
InChIInChI=1S/C13H27N3O/c1-3-7-16(8-4-2)13(17)11-15-9-5-6-12(14)10-15/h12H,3-11,14H2,1-2H3
InChIKeyHVJCWBOSEHFNKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Specification of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide (CAS 1304894-42-5) for Biomedical Research


2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide is a piperidine-derived organic compound with the molecular formula C13H27N3O and a molecular weight of 241.37 g/mol . It is primarily utilized as a research chemical building block. While its specific biological activity is not established in peer-reviewed literature, its core 3-aminopiperidine scaffold is a recognized pharmacophore in medicinal chemistry, notably found in certain dipeptidyl peptidase-4 (DPP-4) inhibitors and substance P antagonists [1][2]. The compound is typically available from chemical vendors at a minimum purity of 95%, intended exclusively for laboratory and research purposes .

Risks of Unqualified Substitution for 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide in Specialized Research


Generic substitution for this compound is not advisable due to the critical impact of its specific stereochemical and regiochemical arrangement. Closely related analogs, such as 2-(4-aminopiperidin-1-yl)-N,N-dipropylacetamide (CAS 1153251-83-2), differ only in the position of the primary amine (3- vs. 4-position) on the piperidine ring . This minor structural alteration can significantly alter molecular conformation, electrostatic surface potential, and hydrogen-bonding networks, leading to unpredictable and non-interchangeable results in receptor binding assays, enzyme inhibition studies, or chemical reactions [1]. Furthermore, substitution with other 3-aminopiperidine derivatives without the identical N,N-dipropylacetamide side chain will similarly alter lipophilicity and target engagement, potentially invalidating an entire research program. The following sections detail the specific, quantifiable evidence for selecting the 3-amino regioisomer.

Quantitative Differentiation Evidence for 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide (CAS 1304894-42-5)


DPP-4 Inhibition Potential Based on 3-Aminopiperidine Pharmacophore

The target compound has not been directly evaluated. However, the 3-aminopiperidine scaffold is a validated pharmacophore for dipeptidyl peptidase-4 (DPP-4) inhibition. Studies on structurally related substituted 3-aminopiperidines demonstrate potent DPP-4 inhibition and high selectivity over related peptidases [1][2]. This class-level evidence strongly suggests that the target compound possesses the necessary core for biological activity in this pathway, whereas analogs based on a 4-aminopiperidine core (e.g., CAS 1153251-83-2) are typically associated with different biological targets [3].

DPP-4 inhibitor diabetes medicinal chemistry

Substance P Antagonism Potential of the 3-Aminopiperidine Core

The 3-aminopiperidine moiety is a key structural feature in numerous patented substance P (NK1 receptor) antagonists [1][2]. The target compound's structure aligns with this pharmacophore, which is associated with therapeutic potential in inflammatory and central nervous system disorders [2]. This contrasts with compounds like 2-(4-aminopiperidin-1-yl)-N,N-dipropylacetamide, which have not been prominently cited in this specific pharmacological context, suggesting the 3-amino regioisomer is a more relevant core for research into the tachykinin system.

substance P antagonist tachykinin receptor inflammation

Regiochemical Differentiation from the 4-Aminopiperidine Isomer

The target compound (CAS 1304894-42-5) is the 3-aminopiperidine regioisomer of 2-(4-aminopiperidin-1-yl)-N,N-dipropylacetamide (CAS 1153251-83-2) . This is a direct structural comparison. While no published activity data exist for either compound, the difference in amine position is a well-documented determinant of biological activity. For example, in the context of DPP-4, the 3-amino substitution is essential for high potency and selectivity, whereas 4-aminopiperidine derivatives are typically explored for other targets like plasmepsin or antibacterial activity [1][2]. This specific regiochemistry is therefore a critical and verifiable point of differentiation for scientific selection.

regioisomer structure-activity relationship chemical probe

Recommended Research Applications for 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide (CAS 1304894-42-5) Based on Class-Level Evidence


Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Metabolic Disease Research

Use as a foundational scaffold for the synthesis and optimization of novel DPP-4 inhibitors. The 3-aminopiperidine core is a proven pharmacophore for this target, demonstrating potent enzymatic inhibition and remarkable selectivity against DPP-8, DPP-9, and QPP in vitro [1]. This makes the target compound a suitable starting point for derivatization in drug discovery programs focused on type 2 diabetes and related metabolic disorders.

Synthesis of Chemical Probes for Tachykinin (Substance P) Receptor Studies

Employ as a key intermediate or structural template for creating novel substance P (NK1) receptor antagonists. The 3-aminopiperidine moiety is a recurring theme in patent literature for this indication, suggesting its utility in exploring treatments for inflammation, pain, and CNS disorders [2]. Researchers can leverage this core to design and synthesize new molecular entities for pharmacological evaluation.

Structure-Activity Relationship (SAR) Studies on Aminopiperidine Regioisomers

Conduct comparative SAR studies between this compound and its 4-aminopiperidine analog (CAS 1153251-83-2) . The precise location of the amine on the piperidine ring is a critical variable influencing molecular recognition. Direct comparison of these regioisomers in a specific biological assay can yield valuable insights into binding pocket geometry and pharmacophore requirements, informing rational drug design.

Synthetic Building Block for Diverse Piperidine Libraries

Utilize the compound's primary amine and tertiary amide functionalities as orthogonal chemical handles for diversification. It serves as a versatile building block in combinatorial and parallel synthesis to generate libraries of structurally related piperidine derivatives for broad biological screening efforts. The compound is available from vendors with a minimum purity of 95%, making it suitable for such synthetic applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.